4-Bromophenyl 4-nitrobenzoate

Description

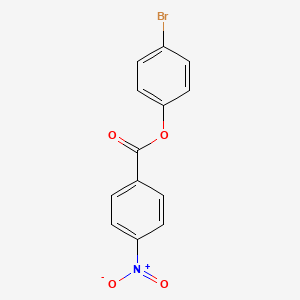

4-Bromophenyl 4-nitrobenzoate (CAS: 36718-65-7, molecular formula: C₁₃H₈BrNO₄) is an aromatic ester comprising a 4-bromophenyl group linked via an ester bond to a 4-nitrobenzoate moiety . Its synthesis typically involves condensation reactions between 4-bromophenol and 4-nitrobenzoyl chloride under anhydrous conditions . This compound is notable for its role in crystal engineering, where its molecular architecture—featuring strong halogen (Br) and nitro (NO₂) substituents—facilitates unique supramolecular interactions. These interactions enable the design of mechanically flexible crystals, such as 2-D elastic or plastic crystals, which are pivotal in materials science for developing stimuli-responsive materials .

Properties

CAS No. |

36718-65-7 |

|---|---|

Molecular Formula |

C13H8BrNO4 |

Molecular Weight |

322.11 g/mol |

IUPAC Name |

(4-bromophenyl) 4-nitrobenzoate |

InChI |

InChI=1S/C13H8BrNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H |

InChI Key |

PCSBEINDFQJBPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-nitrobenzoate typically involves the esterification of 4-bromophenol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and 4-nitrobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Nucleophilic Substitution: Products like 4-azidophenyl 4-nitrobenzoate or 4-thiocyanatophenyl 4-nitrobenzoate.

Reduction: 4-Bromophenyl 4-aminobenzoate.

Ester Hydrolysis: 4-Bromophenol and 4-nitrobenzoic acid.

Scientific Research Applications

4-Bromophenyl 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis under physiological conditions. These interactions can modulate the activity of specific biological pathways, leading to various effects .

Comparison with Similar Compounds

Research Findings and Implications

Crystal Engineering : Substituting Br with Cl or altering substituent positions (e.g., 4-formyl-2-nitrophenyl) modulates mechanical properties. For example, Br→Cl substitution reduces elastic recovery by 40% due to weaker halogen bonding .

Co-Crystal Controversy : The misidentification of 4-bromophenyl 4-bromobenzoate’s "Form III" highlights the necessity of complementary techniques (e.g., GC-MS, FTIR) in crystallography to avoid erroneous structure-property correlations .

Biological Activity

4-Bromophenyl 4-nitrobenzoate (C16H13BrO4) is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a bromobenzene ring and a nitrobenzoate moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

- Molecular Formula : C16H13BrO4

- Melting Point : Approximately 117-118 °C

- Synthesis : Typically synthesized through the reaction of 4-bromophenacyl bromide and 4-nitrobenzoic acid in the presence of potassium carbonate in dimethylformamide (DMF) .

Antioxidant Activity

Preliminary studies indicate that this compound exhibits mild antioxidant activity . This was evaluated using DPPH radical scavenging tests, where it demonstrated efficacy comparable to standard antioxidants such as butylated hydroxytoluene (BHT) . The antioxidant capacity suggests potential applications in preventing oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | Comparable to BHT |

| Butylated Hydroxytoluene (BHT) | Standard Reference |

Antimicrobial Activity

Research indicates that nitrobenzoate derivatives, including compounds structurally similar to this compound, possess notable antimicrobial properties . These compounds have been shown to inhibit bacterial growth and exhibit activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies

-

Antioxidant Efficacy Study

- A study evaluated the antioxidant efficacy of several nitrobenzoate derivatives, including this compound, using in vitro assays. Results indicated a significant reduction in DPPH radical concentration, supporting its role as an antioxidant .

- Anti-inflammatory Mechanism Investigation

- Antimicrobial Activity Testing

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromophenyl 4-nitrobenzoate with high purity?

- Methodological Answer : The compound can be synthesized via direct esterification between 4-nitrobenzoic acid and 4-bromophenol under acidic catalysis (e.g., concentrated sulfuric acid). Key steps include:

- Refluxing reactants in a non-polar solvent (e.g., toluene) to facilitate water removal via azeotropic distillation.

- Purification via recrystallization using ethanol or methanol to isolate high-purity crystals.

- Validation of purity using melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm ester linkage formation (e.g., carbonyl resonance at ~168 ppm). FT-IR can validate nitro (1520–1350 cm) and ester (1720–1700 cm) functional groups.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., SHELX-2018) to resolve molecular geometry and packing. Thermal ellipsoid analysis helps identify structural disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported polymorphic forms of this compound?

- Methodological Answer :

- Re-refinement of Crystallographic Data : Use SHELXL to re-analyze deposited data (e.g., CCDC entries). Check for bond-length anomalies (e.g., Br–C bonds >1.9 Å suggest disorder) and validate against known structures .

- Co-crystal Identification : Compare cell parameters (e.g., unit cell dimensions, space group) with pure this compound. Quantitative phase analysis via Rietveld refinement can distinguish co-crystals (e.g., 25% bromo/75% nitro derivatives) from true polymorphs .

Q. What methodological considerations are critical when analyzing the mechanical properties of this compound polymorphs?

- Methodological Answer :

- Crystal Engineering : Grow single crystals under controlled conditions (solvent, temperature) to isolate pure polymorphs.

- Mechanical Testing : Use nanoindentation or three-point bending to quantify elasticity (Young’s modulus) and brittleness (fracture toughness). Correlate results with Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br···O vs. π–π stacking) driving mechanical behavior .

Q. How can microbial degradation pathways of 4-nitrobenzoate derivatives inform the environmental fate of this compound?

- Methodological Answer :

- Enzymatic Assays : Incubate this compound with Pseudomonas putida strains (e.g., TW3) and monitor metabolites via LC-MS. Key enzymes (e.g., PnbA reductase) may reduce the nitro group to hydroxylamine intermediates, followed by lyase-mediated cleavage to protocatechuate .

- Anaerobic Studies : Evaluate reductive debromination under anaerobic conditions using sulfate-reducing bacteria. Track bromide release via ion chromatography to assess degradation efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic studies of this compound?

- Methodological Answer :

- Disorder Modeling : In SHELXL, apply PART instructions to model mixed occupancy (e.g., bromo/nitro substituents). Validate using residual electron density maps and thermal parameter consistency.

- Peer Validation : Cross-check with independent datasets (e.g., CCDC) and computational tools (e.g., Mercury CSD) to confirm structural assignments. Discrepancies >5% in R-factors warrant re-interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.